molecular formula C21H17N3O2 B5509511 N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide

Cat. No.: B5509511
M. Wt: 343.4 g/mol
InChI Key: RNXADKBONYTVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an oxazole ring fused with a pyridine ring, making it a part of the oxazolo[4,5-B]pyridine family. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide can be achieved through a one-pot three-component reaction. This method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at a temperature of 80–85°C for 90–120 minutes . This method offers several advantages, including good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Industrial Production Methods

For industrial-scale production, the same one-pot three-component synthesis can be employed, with optimization for larger batch sizes. The use of ionic liquids like [BMIM]BF4 is particularly advantageous due to their negligible vapor pressure and thermal stability, making the process more environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide stands out due to its unique combination of an oxazole ring fused with a pyridine ring, which imparts distinct chemical and biological properties. Its synthesis using environmentally friendly ionic liquids further enhances its appeal for research and industrial applications .

Properties

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-16(21-24-20-18(26-21)11-6-12-22-20)9-5-10-17(14)23-19(25)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXADKBONYTVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.